3-butan-2-ylcyclohexene
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Overview
Description
3-butan-2-ylcyclohexene: is an organic compound with the molecular formula C10H18 . It is a derivative of cyclohexene, where a sec-butyl group is attached to the third carbon of the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butan-2-ylcyclohexene typically involves the alkylation of cyclohexene. One common method is the Friedel-Crafts alkylation, where cyclohexene reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-butan-2-ylcyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sec-butylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield sec-butylcyclohexane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: Sec-butylcyclohexanone.
Reduction: Sec-butylcyclohexane.
Substitution: Dibromo-sec-butylcyclohexane.
Scientific Research Applications
3-butan-2-ylcyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of cyclohexene derivatives with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-butan-2-ylcyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
3-Butyl-1-cyclohexene: Similar structure but with a butyl group instead of a sec-butyl group.
3-Methyl-1-cyclohexene: Contains a methyl group instead of a sec-butyl group.
Cyclohexene: The parent compound without any substituents.
Uniqueness: 3-butan-2-ylcyclohexene is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to other cyclohexene derivatives. This uniqueness can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
3-butan-2-ylcyclohexene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-9(2)10-7-5-4-6-8-10/h5,7,9-10H,3-4,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLGIVAKKFSXBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCCC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934470 |
Source
|
Record name | 3-(Butan-2-yl)cyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15232-91-4 |
Source
|
Record name | Cyclohexene, 3-(1-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015232914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Butan-2-yl)cyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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